(5-(Furan-2-yl)pyridin-3-yl)methanamine
Overview
Description
“(5-(Furan-2-yl)pyridin-3-yl)methanamine” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It has a chemical formula of C10H10N2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring which is substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . The InChI key is LENAVORGWBTPJR-UHFFFAOYSA-N .Scientific Research Applications
(5-(Furan-2-yl)pyridin-3-yl)methanamine has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions to study the structure and function of enzymes. It has also been used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-cancer agents. In addition, this compound has been used as a starting material in the synthesis of complex organic molecules such as polymers and dyes.
Mechanism of Action
Target of Action
The primary target of (5-(Furan-2-yl)pyridin-3-yl)methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein that in humans is encoded by the CYP2A6 gene. This protein is part of the cytochrome P450 superfamily of enzymes, which play a crucial role in the body, such as to detoxify various metabolites, synthesize cholesterol and steroids, and metabolize drugs in the body .
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . The interaction details and the resulting changes are yet to be elucidated.
Advantages and Limitations for Lab Experiments
(5-(Furan-2-yl)pyridin-3-yl)methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to its use. For example, it is not easily soluble in organic solvents and can be toxic at high concentrations.
Future Directions
There are several potential future directions for the use of (5-(Furan-2-yl)pyridin-3-yl)methanamine. It could be used in the development of new drugs or therapeutic agents. It could also be used to study the structure and function of enzymes involved in drug metabolism. In addition, this compound could be used in the synthesis of complex organic molecules, such as polymers and dyes. Finally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications.
properties
IUPAC Name |
[5-(furan-2-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHKGXHNPOMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744411 | |
Record name | 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346687-17-9 | |
Record name | 3-Pyridinemethanamine, 5-(2-furanyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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